"2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide chemical properties"
"2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide chemical properties"
An In-depth Technical Guide to 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide
Executive Summary
This document provides a comprehensive technical overview of the chemical properties, proposed synthesis, and potential reactivity of 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide (CAS Number: 444999-98-8). As of the date of this guide, this compound is primarily available through chemical suppliers and is not extensively characterized in peer-reviewed literature.[1] Consequently, this guide synthesizes information from established chemical principles and data on structurally analogous compounds to present a scientifically grounded perspective for researchers, chemists, and drug development professionals. The core value of this molecule lies in its multifunctional architecture, positioning it as a versatile intermediate for organic synthesis, particularly in the construction of complex molecular scaffolds for medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide is a polysubstituted aromatic compound featuring five key functional groups: an ethoxy group, a formyl (aldehyde) group, an iodine atom, a phenoxy ether linkage, and a primary acetamide side chain. This unique combination of ortho-, para-directing activating groups (ethoxy, phenoxy) and a meta-directing deactivating group (formyl), along with a reactive aryl iodide, suggests a rich and varied chemical reactivity profile.
Table 1: Chemical and Physical Properties
| Property | Value | Source/Method |
| CAS Number | 444999-98-8 | BLDpharm[1] |
| Molecular Formula | C₁₁H₁₂INO₄ | Calculated |
| Molecular Weight | 349.12 g/mol | Calculated |
| Appearance | Not available (Predicted: Solid) | - |
| Melting Point | Not experimentally determined | - |
| Solubility | Not experimentally determined | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents. |
| XLogP3 | 1.8 (Predicted) | PubChem (CID 14068593) |
| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 4 (Ether O, Aldehyde O, Amide O) | Calculated |
Note: Most physical properties are not yet reported in the literature and require experimental determination.
Proposed Multi-Step Synthesis
While a definitive published synthesis for this specific molecule is not available, a logical and efficient synthetic route can be proposed based on well-established named reactions in organic chemistry. The following retro-synthetic analysis outlines a plausible pathway starting from a commercially available precursor.
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Synthetic Workflow
The proposed forward synthesis involves three key transformations: electrophilic iodination, ortho-formylation, and Williamson ether synthesis.
Caption: Proposed three-step synthesis workflow.
Rationale and Protocol Details
Protocol 1: Synthesis of 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide
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Step 1: Iodination of 4-Ethoxyphenol.
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Causality: The ethoxy group is a strong activating ortho-, para-director. To achieve iodination ortho to the hydroxyl group, a regioselective method is required. Using a combination of iodine and an oxidizing agent like iodic acid in an acidic medium provides an effective source of the electrophile I⁺.[2] The reaction is directed to the position ortho to the strongly activating hydroxyl group.
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Methodology:
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Dissolve 4-ethoxyphenol in a mixture of glacial acetic acid and water.
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Add a stoichiometric amount of iodine (I₂) and a catalytic amount of iodic acid (HIO₃).
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Stir the mixture at room temperature until TLC analysis indicates consumption of the starting material.
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Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude 4-ethoxy-2-iodophenol via column chromatography.
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Step 2: Formylation of 4-Ethoxy-2-iodophenol.
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Causality: The Duff reaction is a classic method for the ortho-formylation of phenols. It utilizes hexamethylenetetramine in an acidic medium, which generates the electrophilic species in situ. The reaction is directed to the position ortho to the hydroxyl group and para to the ethoxy group, which is the only available activated position.
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Methodology:
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Dissolve the 4-ethoxy-2-iodophenol from Step 1 in trifluoroacetic acid or a mixture of glacial acetic acid and glycerol.
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Add hexamethylenetetramine in one portion.
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Heat the reaction mixture to reflux for several hours, monitoring by TLC.
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Cool the mixture and hydrolyze the intermediate imine by adding aqueous sulfuric acid and heating.
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Extract the resulting aldehyde product, wash, dry, and purify by column chromatography or recrystallization.
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Step 3: Williamson Ether Synthesis.
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Causality: This is a robust and widely used method for forming ethers via an Sₙ2 reaction.[3][4][5][6] The phenolic proton is first deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces the chloride from 2-chloroacetamide.
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Methodology:
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To a solution of the formylated phenol from Step 2 in a polar aprotic solvent like acetone or DMF, add anhydrous potassium carbonate as the base.
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Add a slight excess (1.1 equivalents) of 2-chloroacetamide.
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Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
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Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.
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Purify the final product, 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide, by recrystallization or column chromatography.
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Predicted Spectral Characteristics
Experimental validation is essential, but the following spectral features can be predicted based on the molecular structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aldehyde proton (CHO): Singlet, δ 9.8-10.0 ppm. - Aromatic protons: Two doublets or singlets in the aromatic region (δ 6.5-8.0 ppm), showing distinct coupling patterns based on their positions. - Acetamide protons (NH₂): Broad singlet, δ 5.5-7.5 ppm (exchangeable with D₂O). - Ether-linked methylene (OCH₂CO): Singlet, δ 4.5-4.8 ppm. - Ethoxy group (OCH₂CH₃): Quartet (CH₂) around δ 4.0-4.2 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm. |
| ¹³C NMR | - Aldehyde carbonyl (C=O): δ 190-195 ppm. - Amide carbonyl (C=O): δ 168-172 ppm. - Aromatic carbons: Signals between δ 100-160 ppm. The carbon bearing the iodine atom (C-I) will be at a higher field (δ ~90-100 ppm) compared to other substituted carbons. - Ether-linked methylene (OCH₂CO): δ ~65-70 ppm. - Ethoxy carbons (OCH₂CH₃): δ ~64 ppm (CH₂) and ~15 ppm (CH₃). |
| FT-IR (cm⁻¹) | - N-H stretch (amide): Two bands around 3350 and 3180 cm⁻¹. - C-H stretch (aromatic/aliphatic): 2850-3100 cm⁻¹. - Aldehyde C-H stretch: Two weak bands around 2820 and 2720 cm⁻¹. - C=O stretch (aldehyde): ~1690-1705 cm⁻¹. - C=O stretch (amide I band): ~1650-1670 cm⁻¹. - C-O stretch (ether): ~1200-1250 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z 349. - Key Fragments: Loss of iodine (M-127), loss of the acetamide group, and fragments corresponding to the aromatic core. |
Predicted Chemical Reactivity and Synthetic Potential
The molecule's value is derived from the orthogonal reactivity of its functional groups, allowing for selective transformations.
Caption: Potential reaction pathways for the target molecule.
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Reactions of the Aldehyde Group: The formyl group is a versatile handle for further modification. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or used in condensation reactions with amines to form Schiff bases or with active methylene compounds in Knoevenagel or Wittig-type reactions.
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Reactions of the Aryl Iodide: The carbon-iodine bond is the most significant feature for synthetic diversification. Aryl iodides are premium substrates for a wide array of transition metal-catalyzed cross-coupling reactions.[7] This enables the straightforward introduction of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) or carbon-heteroatom bonds, allowing for the construction of highly complex and diverse molecular libraries from this single intermediate.
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Stability of the Core Structure: The phenoxyacetamide core, comprising stable ether and amide linkages, is expected to be robust under many reaction conditions, particularly those used for cross-coupling, allowing modifications at the aryl iodide and aldehyde positions without disturbing the core scaffold.
Potential Applications and Biological Relevance
While no biological data exists for this specific compound, the phenoxyacetamide scaffold is present in various molecules with reported biological activities. For instance, certain derivatives have been investigated as potential antibacterial and cytotoxic agents.[8][9] Halogen substituents, including iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[7]
Therefore, 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide is a prime candidate for:
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Fragment-Based Drug Discovery (FBDD): As a highly functionalized fragment for screening against biological targets.
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Synthetic Building Block: A key intermediate for the synthesis of targeted libraries for agrochemical, pharmaceutical, or materials science research. Iodinated contrast media, for example, are a major class of pharmaceuticals based on iodinated benzene rings, highlighting the biological compatibility of such structures.[10]
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Probes and Ligands: The aryl iodide allows for the attachment of fluorescent tags, affinity labels, or linkage to solid supports.
Conclusion
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide represents an under-explored yet highly promising chemical entity. Its true value is that of a versatile synthetic intermediate, offering at least two distinct and reactive sites for orthogonal chemical modification. The proposed synthetic pathway provides a reliable and scalable route for its preparation. This guide serves as a foundational resource, providing a robust, theory-based framework to stimulate and support future experimental investigation into this compound's properties and applications.
References
- Duff, J. C.; Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1990.
- Khansole, S. V.; Vibhute, Y. B. (2011). Kinetic of iodination of phenol and substituted phenols by pyridinium iodochloride in methanol. E-Journal of Chemistry, 8(3), 1133-1139.
- BenchChem. (2025).
- Suzuki, Y.; Takahashi, H. (1983). Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. Chemical and Pharmaceutical Bulletin, 31(5), 1751-1753.
- Wittkopp, A.; et al. (2009). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. Beilstein Journal of Organic Chemistry, 5, 43.
- Zare, A.; et al. (2021). Iodination of p‐substituted phenols using KI as iodine source and O2 as oxidant. Applied Organometallic Chemistry, 35(11), e6411.
- Studylib.net. (n.d.).
- Balali, E.; et al. (2013). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium. Oriental Journal of Chemistry, 29(4), 1611-1614.
- Ranjbar-Karimi, R.; et al. (2017). One-pot synthesis of salicylaldoximes from phenols using MgO nanoparticles. Organic Chemistry Research, 3(1), 8-15.
- Christiansen, J. V.; Feldthus, A.; Carlsen, L. (1990). Iodination of phenol.
- University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Al-Ghorbani, M.; et al. (2025). Design, Synthesis, and Evaluation of Novel 2-(4-Benzylideneamino)phenoxy)acetamides as Antibacterial Agents.
- BenchChem. (2025).
- Chemistry Steps. (2022). The Williamson Ether Synthesis.
- Abdel-Gawad, H.; et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7306.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- BLDpharm. (n.d.). 444999-98-8|2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide.
- ResearchGate. (n.d.). Iodination of Reactive aromatics by Iodine and Iodic acid | Download Table.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Quora. (2015).
- Liu, W.; et al. (2023). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 28(14), 5521.
- LibreTexts Chemistry. (2023). 22.
- Fonkui, Y. T.; et al. (2022). Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54. Molecules, 27(19), 6614.
- PubChemLite. (n.d.). 2-(2-ethoxy-4-formylphenoxy)-n,n-bis(propan-2-yl)acetamide.
- Deshmukh, G. B.; et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399.
- Motohashi, N.; et al. (1993). Diverse biological activities displayed by phenothiazines, benzo[a]phenothiazines and benz[c]acridins (review). Anticancer Research, 13(5A), 1533-1538.
- ChemScene. (n.d.). 346724-04-7 | 2-(2-Ethoxy-4-formylphenoxy)acetamide.
- Grzelak, K.; et al. (2022). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 87(18), 12211–12221.
- NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook.
- Hennessy, E. J.; Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085.
- Jeleń, M.; et al. (2011). Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry, 46(11), 5271-5291.
- Goudou, F.; et al. (2021). A New Short Chain Acetamide from the Biosphere and Bioactive Glycerolipids Extracted from the Marine Bivalve Codakia orbicularis (Lucinidae).
- Jacobo-Velázquez, D. A.; et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(21), 6363.
- Kormoker, T.; et al. (2024). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. International Journal of Molecular Sciences, 25(3), 1878.
Sources
- 1. 444999-98-8|2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
